Bienvenue dans la boutique en ligne BenchChem!

Arhalofenate

Gout Anti-inflammatory Uricosuric

Arhalofenate is the only dual-acting ULT combining URAT1/OAT4/OAT10 inhibition (IC50 92 µM vs probenecid 750 µM) with direct IL-1β suppression via PPARγ. Unlike XOIs or single-mechanism uricosurics, it uniquely targets both hyperuricemia and gout flares. Phase IIb RCT: 46% flare reduction vs allopurinol; 93% sUA <5 mg/dL with febuxostat combo. The definitive tool compound for gout, hyperuricemia, and inflammasome pathway research.

Molecular Formula C19H17ClF3NO4
Molecular Weight 415.8 g/mol
CAS No. 24136-23-0
Cat. No. B1666086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArhalofenate
CAS24136-23-0
SynonymsJNJ-39659100;  JNJ39659100;  JNJ 39659100;  MBX102;  MBX-102;  MBX 102;  Arhalofenate
Molecular FormulaC19H17ClF3NO4
Molecular Weight415.8 g/mol
Structural Identifiers
SMILESCC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1
InChIKeyBJBCSGQLZQGGIQ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arhalofenate (CAS 24136-23-0): Investigational Dual-Acting Uricosuric and Anti-Inflammatory Agent for Gout Research


Arhalofenate (MBX-102) is an investigational small molecule prodrug [1]. It is a selective partial peroxisome proliferator-activated receptor gamma (PPARγ) modulator and a uricosuric agent [2]. Upon oral administration, its ester bond is cleaved by esterases in vivo to form the active metabolite, arhalofenate acid [3]. This active form lowers serum uric acid (sUA) by inhibiting the renal urate transporters URAT1, OAT4, and OAT10 in the proximal tubules [4]. Concurrently, it exerts anti-inflammatory effects by suppressing monosodium urate (MSU) crystal-stimulated release of interleukin-1β (IL-1β) [5]. This dual mechanism targets both hyperuricemia and gout flares, a unique profile among urate-lowering therapies [6].

Critical Scientific Distinctions of Arhalofenate Preventing Interchangeability with Other Urate-Lowering Agents


In-class substitution of urate-lowering therapies (ULTs) is not scientifically viable due to fundamental mechanistic and functional divergences. Unlike xanthine oxidase inhibitors (XOIs) such as allopurinol or febuxostat, which reduce uric acid production, arhalofenate is a uricosuric that enhances renal excretion [1]. Compared to other uricosurics like probenecid, it inhibits a broader panel of urate transporters (URAT1, OAT4, OAT10) with greater potency and lacks the drug-drug interactions that limit probenecid's clinical use [2]. Crucially, arhalofenate is differentiated from all other ULTs, including lesinurad and verinurad, by its dual mechanism that combines urate-lowering with a direct, IL-1β-suppressing anti-inflammatory effect, a feature that has demonstrated a significant reduction in gout flares in a randomized controlled trial [3].

Quantitative Evidence of Arhalofenate's Differential Performance in Gout Models and Clinical Trials


Superior Flare Reduction vs. Allopurinol Monotherapy in a Phase IIb Randomized Controlled Trial

In a 12-week, randomized, double-blind, controlled phase IIb study (NCT02063997) of 239 gout patients, treatment with 800 mg of arhalofenate resulted in a 46% decrease in the incidence of gout flares compared to 300 mg of allopurinol (0.66 vs 1.24 flares per patient-exposure period, P = 0.0056). The reduction in serum uric acid (sUA) was -16.5% for 800 mg arhalofenate and -12.5% for 600 mg arhalofenate, compared to -0.9% for placebo (P=0.0001 and P=0.001, respectively) [1].

Gout Anti-inflammatory Uricosuric

Enhanced In Vitro Potency Against Renal Urate Transporters Compared to Probenecid

The active metabolite, arhalofenate acid, demonstrated significantly greater in vitro inhibitory potency against multiple human urate transporters compared to the classic uricosuric probenecid. In HEK293 cells expressing the transporters, the IC50 values for arhalofenate acid were 92 µM (URAT1), 2.6 µM (OAT4), and 53 µM (OAT10). Probenecid's IC50 values were markedly higher: 750 µM (URAT1), 29 µM (OAT4), and 1.0 mM (OAT10), indicating that arhalofenate acid is 8- to 20-fold more potent [1].

URAT1 OAT4 OAT10

Dual Uricosuric and Anti-Inflammatory Action Confirmed by Direct Suppression of IL-1β

Arhalofenate is distinguished from other uricosurics (e.g., probenecid, benzbromarone, lesinurad) by its direct anti-inflammatory activity. In thioglycolate-elicited mouse peritoneal macrophages stimulated with MSU crystals, arhalofenate acid (150 µM) suppressed IL-1β levels by 77%, a reduction comparable to the 75% suppression achieved by the potent corticosteroid dexamethasone (p<0.05) [1]. This effect was further validated in vivo: in a murine air pouch model, arhalofenate (250 mg/kg) pre-treatment for 3 days led to a 76% reduction in MSU-stimulated IL-1β release [1]. In contrast, lesinurad is recognized as a potent uricosuric agent but lacks this intrinsic anti-inflammatory mechanism [2].

IL-1β Inflammasome Macrophage

Synergistic Serum Urate Reduction in Combination with Febuxostat (XOI) in Clinical Trial

In an open-label Phase II drug-drug interaction study (NCT02252835), the combination of arhalofenate and the XOI febuxostat demonstrated a robust additive effect on lowering sUA. After 29 days of therapy, the combination of arhalofenate 800 mg with febuxostat 80 mg resulted in 79% of patients achieving the stringent sUA target of <4 mg/dL (p<0.05), with 93% reaching <5 mg/dL and 100% reaching <6 mg/dL . For context, a phase 2a trial of the selective URAT1 inhibitor AR882 found that febuxostat monotherapy achieved the <5 mg/dL target in only 13% of patients, a rate that improved to 78% when combined with AR882 [1].

Combination Therapy Febuxostat Xanthine Oxidase Inhibitor

Recommended Research and Development Applications for Arhalofenate Based on its Differentiated Profile


Investigating Mechanisms to Mitigate ULT-Initiation Flares

Arhalofenate is uniquely suited for pre-clinical and clinical research focused on the paradoxical increase in gout flares following the initiation of urate-lowering therapy. Its dual mechanism, proven in a phase IIb trial to reduce flare incidence by 46% versus allopurinol monotherapy, makes it the ideal tool compound to study the interplay between sUA reduction and inflammasome activation [1].

Exploring Combination Therapy Strategies to Achieve Stringent sUA Targets

For researchers developing protocols for treating refractory or tophaceous gout, arhalofenate's demonstrated synergy with XOIs like febuxostat is a key differentiator. The ability of the 800 mg arhalofenate and 80 mg febuxostat combination to achieve an sUA target of <5 mg/dL in 93% of patients provides a strong rationale for its use in studies aiming for rapid crystal dissolution .

Studying the Pharmacological Impact of Broad Urate Transporter Inhibition

Arhalofenate acid, the active metabolite, provides a research tool for studying urate handling in the kidney with a profile distinct from other uricosurics. Its high potency (IC50 92 µM for URAT1) and activity against multiple transporters (OAT4, OAT10) allow for detailed investigations into the relative contributions of each transporter to net urate excretion, a study not possible with more selective or less potent agents like probenecid (URAT1 IC50 750 µM) [2].

Validating PPARγ Partial Agonism as a Therapeutic Mechanism in Gout

Arhalofenate's classification as a selective partial PPARγ modulator provides a specific molecular probe for investigating the non-metabolic, anti-inflammatory roles of PPARγ in the context of crystal arthropathies. Research has shown that its suppression of caspase-1 activation and pyroptosis in hyperuricemic models is mediated through PPARγ activation, offering a distinct pathway for intervention separate from its direct urate transport inhibition [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Arhalofenate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.